molecular formula C15H21BrN2O4 B13373395 4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide

4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No.: B13373395
M. Wt: 373.24 g/mol
InChI Key: WGRMRGWHDQDBTC-UHFFFAOYSA-N
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Description

4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is a complex organic compound with a molecular formula of C14H19BrN2O3 This compound is characterized by the presence of a bromine atom, two methoxy groups, and a morpholine ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide typically involves multiple steps. One common route starts with the bromination of 3,5-dimethoxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by the formation of the benzamide through an amide coupling reaction with 2-(4-morpholinyl)ethylamine. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide.

    Substitution: Formation of 4-azido-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide or 4-thio-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide.

Scientific Research Applications

4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3,5-dimethoxy-N-(2-methylpropyl)benzamide
  • 4-bromo-3,5-dimethoxy-N-(2-morpholinyl)benzamide
  • 4-bromo-3,5-dimethoxy-N-(2-piperidinyl)benzamide

Uniqueness

4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.24 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C15H21BrN2O4/c1-20-12-9-11(10-13(21-2)14(12)16)15(19)17-3-4-18-5-7-22-8-6-18/h9-10H,3-8H2,1-2H3,(H,17,19)

InChI Key

WGRMRGWHDQDBTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NCCN2CCOCC2

Origin of Product

United States

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